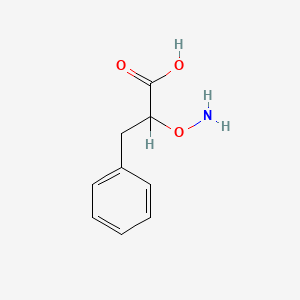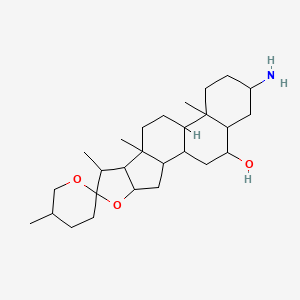
harringtonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Harringtonine is a natural alkaloid extracted from the plant Cephalotaxus fortunei. It has been widely studied for its potent anticancer properties, particularly in the treatment of hematological malignancies such as chronic myeloid leukemia and acute myeloid leukemia . This compound and its derivatives, including homothis compound, have shown significant promise in clinical settings due to their ability to inhibit protein synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Harringtonine is primarily obtained from the dry leaves of Cephalotaxus fortunei. The extraction process involves several steps, including solvent extraction and purification . Additionally, chemical synthesis methods have been developed to produce this compound and its derivatives. These methods often involve complex organic reactions and require precise control of reaction conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Cephalotaxus plants. The process includes harvesting the plant material, drying, and solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound . Advances in biotechnology have also explored the use of cell culture and plant endophytic fungi to produce this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Harringtonin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um Harringtonin zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen in Harringtonin zu reduzieren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Harringtonin, wie z. B. Homoharringtonin und Isoharringtonin. Diese Derivate zeigen oft eine verbesserte biologische Aktivität und verbesserte pharmakokinetische Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Harringtonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Synthese und Modifikation von Alkaloiden zu untersuchen.
Medizin: Harringtonin wird in erster Linie bei der Behandlung hämatologischer Malignome eingesetzt.
5. Wirkmechanismus
Harringtonin übt seine Wirkung aus, indem es die Proteinsynthese hemmt. Es bindet an die A-Stelle der Ribosomen und verhindert die Elongation der neu entstehenden Polypeptidkette während der Translation . Diese Hemmung führt zum Abbau von Polyribosomen in Monosomen und zur Freisetzung vollständiger Globin-Ketten . Die Fähigkeit der Verbindung, die Proteinsynthese zu stören, macht sie effektiv gegen sich schnell teilende Krebszellen .
Ähnliche Verbindungen:
Homoharringtonin: Ein Derivat von Harringtonin mit einer Methylengruppe, die in die Seitenkette eingefügt wurde.
Isoharringtonin: Ein weiteres Derivat mit geringfügigen strukturellen Unterschieden, das ebenfalls Antikrebsaktivität zeigt.
Nagilacton C und Agelastatin A: Natürliche Verbindungen mit ähnlichen Eigenschaften zur Hemmung der Proteinsynthese.
Einzigartigkeit: Die Einzigartigkeit von Harringtonin liegt in seiner starken Hemmung der Proteinsynthese und seiner Wirksamkeit gegen hämatologische Malignome. Seine Derivate, wie z. B. Homoharringtonin, bieten verbesserte pharmakokinetische Eigenschaften und Extraktionsausbeuten, was sie in klinischen Umgebungen wertvoll macht .
Wirkmechanismus
Harringtonine exerts its effects by inhibiting protein synthesis. It binds to the A-site of ribosomes, preventing the elongation of the nascent polypeptide chain during translation . This inhibition leads to the breakdown of polyribosomes into monosomes and the release of completed globin chains . The compound’s ability to disrupt protein synthesis makes it effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Homoharringtonine: A derivative of this compound with a methylene group inserted in the side chain.
Isothis compound: Another derivative with slight structural differences, also exhibiting anticancer activity.
Nagilactone C and Agelastatin A: Natural compounds with similar protein synthesis inhibition properties.
Uniqueness: this compound’s uniqueness lies in its potent inhibition of protein synthesis and its effectiveness against hematological malignancies. Its derivatives, such as homothis compound, offer improved pharmacokinetic properties and extraction yields, making them valuable in clinical settings .
Eigenschaften
IUPAC Name |
1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-hydroxy-3-methylbutyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37NO9/c1-26(2,32)8-9-28(33,15-22(30)35-4)25(31)38-24-21(34-3)14-27-7-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,32-33H,5-11,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVJATCHLFRDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26833-85-2 |
Source


|
| Record name | Harringtonine from Cephalotaxus harringtonia | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)

![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)








